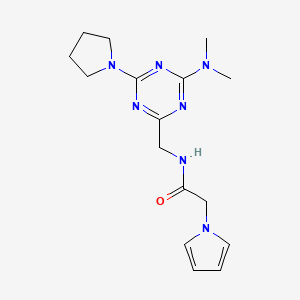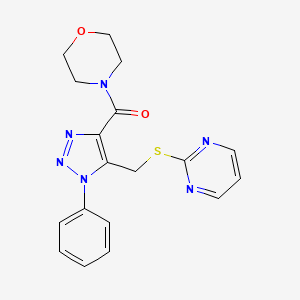
morpholino(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups including a morpholino group, a phenyl group, a pyrimidinylthio group, and a triazolyl group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and triazole rings, in particular, are aromatic and would contribute to the compound’s stability .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions depending on the conditions. For example, the pyrimidine ring could participate in substitution reactions, and the morpholino group could be involved in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, lipophilicity, and hydrogen bonding capacity could be manipulated by adjusting the structure of the compound .Applications De Recherche Scientifique
Imaging in Parkinson's Disease
Morpholino derivatives have been used in the synthesis of PET agents for imaging LRRK2 enzyme in Parkinson's disease. A study by (Wang et al., 2017) focused on synthesizing the reference standard HG-10-102-01 and its precursor for the target tracer [11C]HG-10-102-01, demonstrating potential in Parkinson's imaging.
Mechanistic Studies in Chemistry
Research by (Fasani et al., 2008) explored the defluorination of an (aminofluorophenyl)oxazolidinone, involving a morpholine side chain. This study contributes to the understanding of chemical reactions and mechanisms in organic chemistry.
Antitumor Evaluation
Morpholine-based heterocycles have been studied for their antitumor properties. A study by (Muhammad et al., 2017) synthesized new morpholinylchalcones and evaluated their in vitro activity against human lung cancer and hepatocellular carcinoma cell lines, revealing promising activities.
Antibacterial Activity Studies
Morpholino derivatives have been investigated for their antimicrobial properties. (Majithiya & Bheshdadia, 2022) synthesized novel pyrimidine-triazole derivatives from a morpholin-3-one molecule and tested their antimicrobial activity against various bacterial and fungal strains.
Solid-State NMR and Mass Spectrometry
The structural and spectral studies of linezolid and its synthetic precursors involving morpholino structures were conducted using solid-state NMR and mass spectrometry by (Wielgus et al., 2015). This research provides insights into the molecular structure and behavior of these compounds.
Propriétés
IUPAC Name |
morpholin-4-yl-[1-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S/c25-17(23-9-11-26-12-10-23)16-15(13-27-18-19-7-4-8-20-18)24(22-21-16)14-5-2-1-3-6-14/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIBUEQAOPTFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(N(N=N2)C3=CC=CC=C3)CSC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine](/img/structure/B2992974.png)
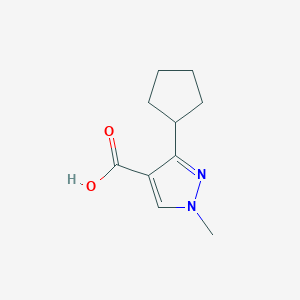


![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2992983.png)

![Ethyl [(2-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetate](/img/structure/B2992987.png)
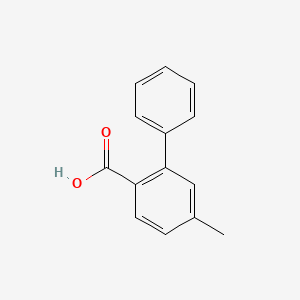
![N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2992990.png)
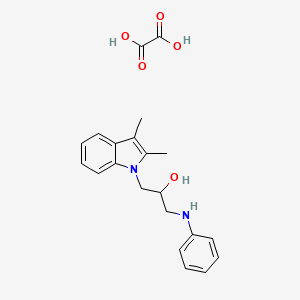
![3,4,5-triethoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2992992.png)
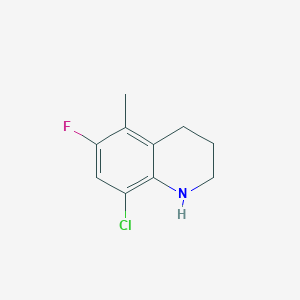
![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2992994.png)
